molecular formula C6H2BrF2I B2664208 3-Bromo-2,5-difluoroiodobenzene CAS No. 1807026-56-7

3-Bromo-2,5-difluoroiodobenzene

Cat. No.: B2664208
CAS No.: 1807026-56-7
M. Wt: 318.887
InChI Key: WCTWHBKNARSRAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polyhalogenated Benzene (B151609) Derivatives in Contemporary Chemical Research

Polyhalogenated benzene derivatives are fundamental building blocks and intermediates in a wide range of chemical applications. Their significance stems from the way halogen substituents modify the electronic properties and reactivity of the aromatic ring. ncert.nic.inpw.live These compounds are widely used as starting materials for the synthesis of more complex molecules. ncert.nic.in

In the pharmaceutical and agrochemical industries, halogen atoms are often incorporated into molecules to enhance their biological activity, metabolic stability, and lipophilicity. ncert.nic.inacs.org For example, chlorine-containing compounds like chloroquine (B1663885) are used in the treatment of malaria, and the antibiotic chloramphenicol (B1208) is effective against typhoid fever. ncert.nic.in

Furthermore, polyhalogenated aromatics are crucial in materials science. They serve as precursors for polymers, synthetic fibers, and rubbers. drpress.org For instance, benzene derivatives are used to create polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and synthetic fibers such as nylon. drpress.org The unique properties imparted by halogenation, such as flame resistance and altered electronic characteristics, make them valuable in the development of specialized materials.

The versatility of these compounds also extends to their use as solvents for non-polar substances and in various laboratory-based organic synthesis reactions. ncert.nic.inprimescholars.com The ability to selectively introduce and modify halogen substituents allows chemists to fine-tune the properties of molecules for specific applications.

Unique Structural and Electronic Features of 3-Bromo-2,5-difluoroiodobenzene

While specific experimental data for this compound is not widely available in public literature, its structural and electronic features can be inferred from the known properties of its constituent halogens. The molecule's structure is characterized by a benzene ring substituted with two fluorine atoms, one bromine atom, and one iodine atom at the 2, 5, 3, and 1 positions, respectively.

Structural Features: The presence of four substituents, including the bulky iodine and bromine atoms, likely introduces some degree of steric strain, which could lead to minor distortions from a perfectly planar benzene ring. The carbon-halogen bond lengths will vary according to the size of the halogen, with the C-I bond being the longest and the C-F bond the shortest.

Electronic Features: The electronic properties of the ring are significantly influenced by the differing electronegativity and polarizability of the attached halogens.

Fluorine: As the most electronegative element, the two fluorine atoms act as strong electron-withdrawing groups through the inductive effect. This reduces the electron density of the aromatic ring.

Bromine and Iodine: While also electronegative, bromine and iodine are more polarizable than fluorine. This means their electron clouds can be more easily distorted, which can influence their interaction with other molecules and their role in chemical reactions.

This combination of substituents creates a unique electronic landscape on the aromatic ring, with specific sites being more or less electron-deficient. This pattern of electron distribution is critical in determining the compound's reactivity, particularly in reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Physicochemical Properties of this compound

Property Value Source
CAS Number 1807026-56-7 aobchem.com
Molecular Formula C₆H₂BrF₂I aobchem.com
Molecular Weight 362.89 g/mol Calculated
Appearance Not Available
Melting Point Not Available
Boiling Point Not Available

| Density | Not Available | |

Historical Context and Evolution of Research on Highly Halogenated Aromatic Systems

The study of aromatic compounds dates back to the 19th century, with the initial isolation of benzene by Michael Faraday in 1825. researchgate.net Early research focused on understanding the unique stability and structure of the benzene ring. The term "aromatic" was initially used due to the distinct odors of many of these compounds. researchgate.net

The development of synthetic methods to introduce halogens onto aromatic rings was a significant milestone. The Sandmeyer reaction, discovered in the late 19th century, provided a reliable way to convert aniline (B41778) derivatives into aryl halides, opening the door to a vast range of halogenated compounds. google.com

In the 20th century, research into polyhalogenated aromatics intensified with the discovery of their utility in various industrial applications. science.govwikipedia.org The development of new analytical techniques, such as NMR and mass spectrometry, allowed for more detailed characterization of these molecules. More recently, the focus has shifted towards using these compounds as building blocks in advanced organic synthesis, particularly in the creation of complex pharmaceuticals and novel materials for electronics. youtube.com Modern research often involves the use of palladium-catalyzed cross-coupling reactions, which allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the halogenated ring. researchgate.net The evolution of this field highlights a continuous drive to develop more efficient and selective methods for synthesizing and utilizing these versatile chemical compounds.

Properties

IUPAC Name

1-bromo-2,5-difluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF2I/c7-4-1-3(8)2-5(10)6(4)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTWHBKNARSRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 2,5 Difluoroiodobenzene and Analogues

Precursor Synthesis and Derivatization Routes

The assembly of the target molecule often begins with the synthesis of appropriately substituted benzene (B151609) ring precursors. The order in which the fluorine, bromine, and iodine atoms are introduced is critical and dictated by the directing effects of the existing substituents.

Synthesis of Fluorinated and Brominated Benzene Intermediates

The synthesis of fluorinated and brominated benzene intermediates is a crucial first step. A common starting material is 1,4-difluorobenzene. nih.gov The fluorine atoms are strongly deactivating and ortho-, para-directing, which influences the position of subsequent electrophilic substitutions. numberanalytics.com

Bromination of an activated or deactivated benzene ring can be achieved using various reagents. For instance, the bromination of 4-fluoronitrobenzene with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in acetic acid provides a high yield of 3-bromo-4-fluoronitrobenzene. researchgate.net Similarly, electrophilic bromination of benzene and its derivatives is commonly carried out with bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). youtube.comlibretexts.org The catalyst polarizes the Br-Br bond, generating a more potent electrophile. libretexts.org

Introduction of Iodine Functionality

Direct iodination of benzene rings is often more challenging than chlorination or bromination because iodine is less reactive. masterorganicchemistry.comlibretexts.org The reaction is often reversible, and the hydrogen iodide (HI) byproduct can reduce the aryl iodide back to the starting material. curlyarrows.com To overcome this, oxidizing agents are used to convert I₂ into a more potent electrophile, I⁺, and to remove the HI as it forms. youtube.commasterorganicchemistry.comcurlyarrows.comorgoreview.com Common oxidizing agents include nitric acid, hydrogen peroxide, and copper(II) chloride. youtube.comlibretexts.orgorgoreview.com For example, benzene can be iodinated using iodine in the presence of nitric acid and sulfuric acid. youtube.com

An alternative method involves the use of iodine monochloride (ICl), where the more electronegative chlorine atom polarizes the I-Cl bond, making the iodine atom electrophilic. curlyarrows.com

Strategies for Orthogonal Halogenation

The term "orthogonal" in this context refers to the ability to selectively introduce different halogen atoms at specific positions on the benzene ring without interfering with previously installed halogens. This requires a careful selection of reagents and reaction conditions.

Sequential Halogenation Techniques

Sequential halogenation involves the stepwise introduction of different halogens onto the aromatic ring. The order of these reactions is critical and is determined by the directing effects of the substituents present at each stage. For example, in the synthesis of polysubstituted benzenes, the directing effects of the existing groups (activating or deactivating) will determine the position of the next incoming electrophile. fiveable.meyoutube.comlibretexts.org Electron-donating groups typically direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups direct them to the meta position. numberanalytics.com

Directed Ortho-Metalation (DoM) Strategies with Halogenated Substrates

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org This generates a lithiated intermediate that can then react with an electrophile to introduce a substituent at the desired ortho position. wikipedia.org

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. uwindsor.canih.gov The aryl O-carbamate group, particularly -OCONEt₂, is one of the most powerful DMGs. nih.gov DoM can be applied to halogenated substrates, allowing for the introduction of additional functional groups at specific locations. However, a potential competing reaction is metal-halogen exchange, which is faster for bromides and iodides than for chlorides and fluorides. uwindsor.ca

Diazotization and Sandmeyer-Type Reactions for Halogen Introduction

Diazotization of an aromatic amine followed by a Sandmeyer-type reaction is a versatile and widely used method for introducing a variety of substituents, including halogens, onto an aromatic ring. nih.govorganic-chemistry.org This two-step process offers a strategic advantage as it allows for the introduction of substituents that may not be accessible through direct electrophilic aromatic substitution.

The process begins with the conversion of a primary aromatic amine to a diazonium salt using a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric or sulfuric acid. nih.govthieme-connect.deacs.org The resulting diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by various nucleophiles. google.com

For the introduction of bromine or iodine, the diazonium salt is treated with the corresponding copper(I) halide (CuBr or CuI) in what is known as the Sandmeyer reaction. nih.govgoogle.com Alternatively, for iodination, the diazonium salt can be treated with potassium iodide (KI), a reaction that often does not require a copper catalyst. organic-chemistry.orgthieme-connect.de These reactions are valuable for synthesizing compounds like 1-bromo-3,5-difluorobenzene (B42898) from 3,5-difluoroaniline. google.com Modern variations of the Sandmeyer reaction have been developed that are metal-free and can be performed in one pot. nih.gov For instance, anilines can be converted to aryl bromides and iodides using bromotrichloromethane (B165885) or diiodomethane (B129776) as the halogen source. nih.gov

A related reaction is the deamination of a diazonium salt, where the diazonium group is replaced by a hydrogen atom. This can be achieved using reagents like hypophosphorous acid (H₃PO₂). google.comchemicalbook.com This strategy is useful when an amino group is initially used as a directing group and then needs to be removed.

Flow Chemistry Approaches in Polyhalogenated Benzene Synthesis

The application of flow chemistry to the synthesis of polyhalogenated benzenes represents a significant advancement over traditional batch processing. Flow chemistry, which involves the continuous pumping of reagents through a network of tubes and reactors, offers superior control over critical reaction parameters such as temperature, pressure, and mixing. cinz.nzresearchgate.net This enhanced control is particularly advantageous for halogenation reactions, which are often highly exothermic and can involve hazardous reagents like elemental halogens or strong acids. rsc.orgeuropa.eu By minimizing the reaction volume at any given moment and enabling rapid heat dissipation, flow reactors significantly improve the safety profile of these transformations. europa.eu

Research into the synthesis of functionalized aromatic compounds has demonstrated the broad applicability of flow chemistry. For instance, continuous-flow nitration processes have been developed that achieve high yields and excellent selectivity for various mononitro aromatic compounds, showcasing the technology's potential for controlling regioselectivity in aromatic substitutions. rsc.org Similarly, photochemical reactions, which benefit from the uniform irradiation and high photon flux in flow reactors, have been successfully employed for the synthesis of complex heterocyclic systems and nitrosoarenes from aromatic precursors. acs.orgnih.gov

A key strategy in the synthesis of polysubstituted benzenes is the use of aryne intermediates, which can be efficiently generated in flow reactors from dihaloarenes via metal-halogen exchange and elimination. acs.org The high reactivity of these intermediates can be harnessed by introducing subsequent streams of nucleophiles or electrophiles, allowing for the rapid construction of complex substitution patterns that would be challenging to achieve in a batch environment. rsc.org The ability to perform these reactions at very low temperatures using cryo-flow reactors further enhances selectivity and allows for the use of thermally sensitive reagents. rsc.org

The table below presents findings from research on flow chemistry applications relevant to the synthesis of functionalized aromatic compounds, illustrating the typical parameters and outcomes of such processes.

Reaction TypeStarting Material ExampleConditionsResidence TimeYieldReference
Benzyne (B1209423) Formation/Phenol Synthesis1,2-DihalobenzenesOrgano-magnesium species, then compressed air; 80–120 °C for benzyne generation, -25 °C for oxidationNot specifiedModerate acs.org
α-FluorinationCarbonyl Compound Lithium EnolateCryo-flow reactor, N-fluorobenzenesulfonimide (NFSI), -60 °CNot specified62% (isolated) rsc.org
Mononitrationp-Xylene, o-Xylene, ChlorobenzeneContinuous-flow microreaction processNot specifiedUp to 99.3% rsc.org
Photochemical CyclizationAmide bearing aryl triazinesVapourtec E-series reactor, 420 nm violet light, no additives10 minutesExcellent acs.org

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 2,5 Difluoroiodobenzene

Cross-Coupling Reactions

Cross-coupling reactions are fundamental transformations in organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 3-Bromo-2,5-difluoroiodobenzene, the three different carbon-halogen bonds (C-I, C-Br, C-F) offer multiple sites for such reactions. The inherent differences in bond strengths and reactivity of these halogens are the cornerstone of achieving selective chemical transformations.

Palladium-Catalyzed Cross-Couplings (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the carbon atoms bearing the iodo and bromo substituents. The general reactivity trend for halogens in these reactions follows the order of C-I > C-Br >> C-Cl > C-F. This predictable selectivity is based on the bond dissociation energies and the ease of the initial oxidative addition step to the palladium(0) catalyst. wuxiapptec.combaranlab.orgwuxibiology.com

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron reagent, such as a boronic acid or ester. For this compound, the reaction would be expected to occur selectively at the C-I bond under controlled conditions, leaving the C-Br and C-F bonds intact for potential subsequent transformations.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner. wuxibiology.com Similar to the Suzuki coupling, the exceptional reactivity of the C-I bond would be exploited to achieve initial selective coupling at this position. The reaction is valued for its tolerance of a wide array of functional groups.

Heck Reaction: In the Heck reaction, an alkene is coupled with the aryl halide. The reaction mechanism also proceeds via an oxidative addition step, and thus the C-I bond of this compound would be the primary site of reaction.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. baranlab.org The Sonogashira coupling is also highly selective for the C-I bond over the C-Br bond, allowing for the introduction of an alkynyl group at a specific position on the aromatic ring. baranlab.org

Detailed research findings and data tables for specific palladium-catalyzed cross-coupling reactions of this compound are not extensively documented in publicly available literature. However, the established principles of chemoselectivity strongly predict the initial reaction at the most labile C-I bond.

Nickel-Catalyzed Cross-Couplings

Nickel catalysts offer an alternative and sometimes complementary reactivity profile to palladium. While palladium catalysis is more commonly documented for polyhalogenated arenes, nickel catalysts are known for their ability to activate less reactive C-Br and even C-Cl bonds. In the case of this compound, after a selective palladium-catalyzed reaction at the C-I position, a subsequent nickel-catalyzed coupling could potentially be employed to functionalize the C-Br position. Specific examples and optimized conditions for nickel-catalyzed cross-couplings of this particular compound are not readily found in current research literature.

Chemoselectivity in Polyhalogenated Systems

Chemoselectivity is the key to the synthetic utility of polyhalogenated compounds like this compound. The selectivity of cross-coupling reactions is primarily determined by the relative rates of oxidative addition of the different C-X bonds to the metal center (e.g., Pd(0)). The generally accepted reactivity order is:

C-I > C-OTf ~ C-Br >> C-Cl >> C-F wuxiapptec.com

This hierarchy allows for a stepwise functionalization strategy. For this compound, one can envision a sequence where:

A palladium-catalyzed reaction (e.g., Suzuki, Sonogashira) is performed under mild conditions to selectively couple at the C-I bond.

The resulting bromo-difluoro-biaryl (or similar structure) is then subjected to a second cross-coupling, possibly under more forcing conditions or with a different catalyst system (like one based on nickel), to react at the C-Br bond.

The C-F bonds are typically inert to these cross-coupling conditions, remaining as stable substituents on the aromatic ring.

This differential reactivity enables the synthesis of complex, highly substituted aromatic structures from a single, versatile starting material.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The fluorine atoms on the benzene (B151609) ring, while generally unreactive in cross-coupling, play a crucial role in activating the molecule towards Nucleophilic Aromatic Substitution (SNAr).

Role of Fluorine Activation in SNAr Processes

Fluorine is the most electronegative element, and its presence on an aromatic ring has a strong electron-withdrawing inductive effect. This effect lowers the electron density of the aromatic π-system, making the ring susceptible to attack by nucleophiles. In this compound, the two fluorine atoms significantly activate the ring for SNAr reactions. The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. The strong electron-withdrawing nature of the fluorine atoms helps to stabilize this intermediate, thereby lowering the activation energy of the reaction.

Regioselectivity and Reaction Pathways

In an SNAr reaction on this compound, a nucleophile could potentially attack at the carbon bearing the iodine or the bromine. The regioselectivity of this attack is governed by two main factors:

Activation: The position of the fluorine atoms relative to the leaving groups (I, Br) determines the degree of activation. In SNAr, substitution is generally favored at positions ortho and para to a strong electron-withdrawing group.

Leaving Group Ability: The inherent ability of the halogen to depart as a halide ion (I⁻ > Br⁻ > Cl⁻ > F⁻) also influences the reaction pathway.

For this compound, the fluorine at position 2 is ortho to the iodine at position 1 and meta to the bromine at position 3. The fluorine at position 5 is meta to the iodine and ortho to the bromine. Therefore, both the C-I and C-Br positions are activated by an ortho fluorine atom.

Predicting the precise outcome often requires computational analysis, such as examining the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. wuxiapptec.com The site with the larger LUMO lobe and lower activation energy for the formation of the Meisenheimer complex is the more probable site of nucleophilic attack. wuxiapptec.com While specific experimental data for SNAr reactions on this compound is scarce, the general principles suggest that a complex mixture of products could arise, with the outcome being highly dependent on the nature of the nucleophile and the reaction conditions.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful technique in organic synthesis for the formation of organometallic reagents. wikipedia.org In the case of this compound, the significant differences in the reactivity of the iodine, bromine, and fluorine substituents allow for selective metalation.

The formation of aryllithium and Grignard reagents from this compound is expected to proceed with high selectivity, favoring the exchange at the most labile carbon-halogen bond. The established order of reactivity for halogen-metal exchange is I > Br > Cl, with C-F bonds being generally unreactive. wikipedia.org

Aryllithium Reagents: Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures is predicted to result in a highly selective iodine-lithium exchange. This would yield 3-bromo-2,5-difluorophenyllithium. The reaction is typically rapid and performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Grignard Reagents: The formation of a Grignard reagent, (3-bromo-2,5-difluorophenyl)magnesium iodide, can be achieved by reacting this compound with magnesium metal. mnstate.edu This reaction is also expected to be selective at the carbon-iodine bond. The use of THF as a solvent can be beneficial, especially for less reactive aryl halides. rsc.org Activation of the magnesium surface, for instance with a small amount of iodine or 1,2-dibromoethane, is often necessary to initiate the reaction. mnstate.edu More advanced methods, such as the use of "Turbo Grignards" like i-PrMgCl·LiCl, can facilitate the exchange under milder conditions and with greater functional group tolerance. sigmaaldrich.com

Table 1: Predicted Major Organometallic Reagents from this compound

Starting MaterialReagentPredicted Major Product
This compoundn-BuLi or t-BuLi3-Bromo-2,5-difluorophenyllithium
This compoundMg(3-Bromo-2,5-difluorophenyl)magnesium iodide

This table is based on established principles of halogen-metal exchange reactivity, as specific experimental data for this compound was not found in the searched literature.

The generated aryllithium and Grignard reagents are potent nucleophiles and can be trapped with a wide array of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence of halogen-metal exchange followed by electrophilic quench is a cornerstone of synthetic organic chemistry.

Common electrophiles that can be used include:

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively. youtube.com

Carbon Dioxide: to yield carboxylic acids after acidic workup. youtube.com

Isocyanates: to produce amides.

Sulfur, Selenium, and Phosphorus Halides: to introduce the corresponding heteroatoms.

For example, the reaction of (3-bromo-2,5-difluorophenyl)magnesium iodide with an aldehyde would proceed via nucleophilic addition to the carbonyl carbon, followed by an acidic workup to yield a (3-bromo-2,5-difluorophenyl)methanol (B591644) derivative.

Due to the lack of specific experimental reports on this compound, the yields and precise conditions for these trapping reactions can be inferred from studies on similar polyhalogenated aromatic compounds. For instance, the regioselective Br/Mg exchange on various dibromo-arenes and subsequent trapping with electrophiles like aldehydes and ketones have been reported to proceed in good yields. uni-muenchen.de

Dehalogenation Processes

Dehalogenation refers to the removal of a halogen atom from a molecule. For this compound, this can be achieved through reductive methods or via on-surface reactions.

Reductive dehalogenation can be used to selectively remove one or more halogen atoms. The ease of reduction generally follows the trend I > Br > Cl > F, which mirrors the bond dissociation energies.

A variety of methods can be employed for reductive dehalogenation, including:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or a transfer hydrogenation reagent (e.g., formic acid, sodium hypophosphite). This method is known to reduce aryl bromides more readily than aryl chlorides. organic-chemistry.orgsci-hub.se It is therefore highly probable that the C-I bond would be selectively reduced over the C-Br bond under controlled conditions.

Radical-Mediated Reduction: Tin-free methods using visible-light photoredox catalysis in the presence of a hydrogen atom donor can effectively reduce aryl bromides. acs.org Other radical-based dehalogenations can be initiated by agents like azo compounds or organic peroxides. organic-chemistry.org

Base-Promoted Dehalogenation: Under certain conditions, strong bases can promote the dehalogenation of aryl halides. nih.gov

Table 2: Predicted Selectivity in Reductive Dehalogenation of this compound

Reagents and ConditionsPredicted Major Product
Pd/C, H₂ (controlled)1-Bromo-2,5-difluorobenzene
Pd/C, H₂ (excess)1,4-Difluorobenzene
Visible light, photoredox catalyst, H-donor1-Iodo-2,5-difluorobenzene or 1,4-Difluorobenzene

This table is predictive and based on the known reactivity patterns of different carbon-halogen bonds towards various reducing agents. Specific experimental validation for this compound is not available in the searched literature.

On-surface synthesis utilizes the catalytic properties of a solid surface, typically a coinage metal like copper, silver, or gold, to direct chemical reactions in ultra-high vacuum conditions. researchgate.net The Ullmann coupling, a dehalogenative aryl-aryl bond formation, is a prominent example of this approach. mdpi.comrsc.org

When this compound is deposited on a catalytically active surface and heated, the carbon-halogen bonds are expected to cleave sequentially. Based on the bond dissociation energies, the C-I bond would cleave first, followed by the C-Br bond, generating reactive aryl radicals on the surface. These radicals can then couple to form new C-C bonds, leading to the formation of polymers or other nanostructures. The fluorine atoms are generally stable under these conditions.

The general mechanism for on-surface Ullmann coupling involves:

Adsorption of the precursor molecule onto the metal surface.

Thermal activation leading to the cleavage of the carbon-halogen bonds. This often proceeds via the C-I bond first, then the C-Br bond.

Formation of organometallic intermediates where the aryl radical is stabilized by the metal adatoms.

Diffusion and coupling of the aryl radicals to form new covalent bonds. mdpi.com

While specific on-surface studies of this compound are not documented in the searched literature, the principles of Ullmann coupling suggest it would be a viable precursor for creating fluorinated polyphenylene-type structures. researchgate.netnih.govnih.gov

Oxidative Transformations

Oxidative transformations of this compound would likely involve the carbon-halogen bonds participating in oxidative addition reactions, which are key steps in many transition-metal-catalyzed cross-coupling reactions. researchgate.net

In reactions like Suzuki, Stille, or Heck couplings, a low-valent transition metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-halogen bond. The reactivity order for oxidative addition is typically C-I > C-Br > C-Cl. nih.gov Therefore, this compound is expected to selectively undergo oxidative addition at the C-I bond. This would form a (3-bromo-2,5-difluorophenyl)metal(II) halide intermediate, which can then participate in the subsequent steps of the catalytic cycle to form a new carbon-carbon or carbon-heteroatom bond at the original position of the iodine atom.

The presence of multiple halogens allows for the possibility of sequential cross-coupling reactions by carefully controlling the reaction conditions and the catalyst system, enabling the synthesis of complex, differentially functionalized aromatic compounds.

Oxidation of Carbon-Halogen Bonds in Iodobenzene (B50100) Derivatives

The oxidation of carbon-halogen bonds in aryl halides, particularly iodobenzene derivatives, can lead to the formation of valuable hypervalent iodine compounds or serve as a prelude to nucleophilic substitution or coupling reactions. While direct studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the behavior of related substituted iodobenzenes.

The carbon-iodine bond is the most susceptible to oxidation among the carbon-halogen bonds in the molecule due to the lower electronegativity and greater polarizability of iodine compared to bromine and fluorine. This oxidation typically involves the conversion of the iodine(I) species to a higher oxidation state, such as iodine(III) or iodine(V). Common oxidants for this transformation include peroxy acids (e.g., m-chloroperoxybenzoic acid, mCPBA), potassium persulfate (Oxone), and sodium periodate. thieme-connect.com

The presence of two electron-withdrawing fluorine atoms and one bromine atom on the benzene ring is expected to influence the oxidation of the carbon-iodine bond. These deactivating groups reduce the electron density of the aromatic ring, which can make the initial electrophilic attack by the oxidant more challenging. However, they also stabilize the resulting hypervalent iodine species, making its formation more favorable.

Research on various substituted iodobenzenes has shown that hypervalent iodine reagents can be generated in situ and used for a variety of synthetic transformations. thieme-connect.com For instance, (diacetoxyiodo)benzene (B116549) is a common hypervalent iodine(III) reagent used in organic synthesis. tandfonline.com The oxidation of iodobenzene derivatives can also be the initial step in reactions like the Hofmann rearrangement of amides. thieme-connect.com

The general mechanism for the oxidation of an iodobenzene derivative to a hypervalent iodine(III) species, such as an iodosylarene or an iodonium (B1229267) salt, involves the initial attack of an oxidizing agent on the iodine atom. This is often followed by ligand exchange to form the stable hypervalent iodine compound.

Reactant Oxidant Product (Hypervalent Iodine Species) Reference
IodobenzenemCPBA/HBF₄Phenyl-λ³-iodane thieme-connect.com
IodobenzeneOxoneIodosylbenzene thieme-connect.com
α-Substituted styrenes(Diacetoxyiodo)benzeneAryl ketones (via rearrangement) thieme-connect.com

This table presents examples of oxidation reactions involving iodobenzene and its derivatives, illustrating the types of transformations that this compound could potentially undergo.

Enzymatic and Biomimetic Oxidation Studies

The application of enzymatic and biomimetic systems for the oxidation of halogenated organic compounds is a growing field of interest, driven by the desire for more sustainable and selective chemical processes. While no specific enzymatic or biomimetic oxidation studies on this compound have been reported, general principles from studies on other aryl halides can provide insights into potential biocatalytic transformations.

Enzymes such as dehalogenases and oxygenases have been shown to act on aryl halides. For instance, certain hydrolases can catalyze the cleavage of carbon-halogen bonds, although this is more common for less recalcitrant halides. nih.gov Oxidative enzymes, like cytochrome P450 monooxygenases, can hydroxylate aromatic rings, which can be a competing reaction to the direct oxidation of the carbon-halogen bond.

Biomimetic catalysis seeks to replicate the function of enzymes using smaller, synthetic molecules. Flavin derivatives, for example, have been used as catalysts for the aerobic oxidative hydroxylation of arylboronic acids to phenols, demonstrating a biomimetic approach to aryl oxidation. nih.gov While this reaction involves a different substrate, it highlights the potential of using bio-inspired catalysts for the oxidation of aromatic compounds.

A significant challenge in the enzymatic or biomimetic oxidation of a molecule like this compound would be the selectivity between the different carbon-halogen bonds. The carbon-iodine bond would likely be the most susceptible to enzymatic attack due to its lower bond dissociation energy compared to the carbon-bromine and carbon-fluorine bonds.

Hypothetically, a genetically engineered dehalogenase or a biomimetic catalyst could be designed to selectively oxidize the carbon-iodine bond of this compound, potentially leading to the formation of a hydroxylated product or facilitating subsequent coupling reactions. Research in this area has shown the potential of artificial photoenzymes for the cross-coupling of aryl halides, which involves the activation of the carbon-halogen bond. nih.gov

Substrate Type Catalyst/Enzyme Type Transformation Potential Application to this compound Reference
Aryl HalidesArtificial Dehalogenase (Photoenzyme)Cross-couplingSelective functionalization at the C-I or C-Br bond. nih.gov
Arylboronic AcidsFlavin Derivative (Biomimetic)Oxidative HydroxylationPotential for hydroxylation of the aromatic ring. nih.gov
Aryl HalidesNickel(II) Complexes (Electrocatalysis)Aryl-aryl couplingDimerization or cross-coupling at the C-I or C-Br position. acs.org

This table provides examples of enzymatic and biomimetic systems used for the transformation of aryl halides and related compounds, suggesting potential avenues for the functionalization of this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 2,5 Difluoroiodobenzene Derivatives

Solid-State Structural Analysis (X-ray Crystallography)

While a specific crystal structure for 3-Bromo-2,5-difluoroiodobenzene is not publicly available, the solid-state architecture of polyhalogenated benzenes is well-documented and primarily governed by non-covalent interactions, particularly halogen bonding. In the solid state, molecules of this compound would be expected to arrange in a manner that maximizes favorable intermolecular contacts to achieve a stable crystal lattice.

Key interactions anticipated in the crystal structure include:

Halogen Bonding (X···π and X···Y): The iodine and bromine atoms possess a region of positive electrostatic potential on their outermost surface (the σ-hole), allowing them to act as halogen bond donors. These can interact with electron-rich regions of adjacent molecules, such as the π-system of the benzene (B151609) ring (I···π or Br···π) or the negative equatorial belt of another halogen atom (e.g., I···F, Br···F). mdpi.comresearchgate.net These interactions are highly directional and play a crucial role in dictating the molecular packing.

Arene-Arene π-stacking: The electron-poor nature of the substituted benzene ring may facilitate π-stacking interactions with neighboring rings.

Hydrogen Bonding (C–H···X): Weak hydrogen bonds between the aromatic protons and the electronegative fluorine atoms on adjacent molecules can further stabilize the crystal packing. mdpi.com

Table 1: Typical Intermolecular Halogen Bond Parameters in Halobenzene Derivatives

Interaction Type Typical Distance (Å) Typical Angle (°)
C–Br···π 3.2 - 3.6 ~160 - 175
C–I···π 3.4 - 3.8 ~165 - 180
C–Br···Br 3.3 - 3.7 ~150 - 170
C–H···F 2.3 - 2.7 ~140 - 160

Note: Data are generalized from studies on related polyhalogenated aromatic compounds.

Advanced NMR Spectroscopy for Complex Spin Systems

Nuclear Magnetic Resonance (NMR) spectroscopy of this compound is characterized by complex signal patterns due to spin-spin coupling between multiple non-equivalent nuclei. The molecule contains two aromatic protons (¹H) and two fluorine atoms (¹⁹F), all of which are chemically and magnetically non-equivalent.

The resulting spectrum is a classic example of a higher-order or complex spin system. lumenlearning.com Using the Pople nomenclature, which labels nuclei based on their chemical shift differences (Δδ) and coupling constants (J), the spin system can be described. organicchemistrydata.org If the chemical shifts are well-separated, it might be approached as an AMX-type system for the protons when considering the fluorines, but the multiple couplings quickly complicate this picture.

¹H NMR Spectrum: The two protons would appear in the aromatic region (typically δ 7.0-8.0 ppm). Each proton signal would be split by the other proton (a ³JHH or meta-coupling, typically 2-3 Hz). Furthermore, each proton will be split by both non-equivalent fluorine atoms. This would involve a ³JHF (ortho-coupling) and a ⁴JHF (meta-coupling), with typical magnitudes of 6-10 Hz and 2-5 Hz, respectively. The result for each proton would theoretically be a doublet of doublets of doublets, a complex multiplet that may exhibit significant overlap. openstax.org

¹⁹F NMR Spectrum: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it highly sensitive. The two fluorine atoms would show distinct resonances. Each fluorine signal would be split by the other fluorine atom (a ³JFF coupling, typically 15-25 Hz). Additionally, each fluorine would be coupled to both non-equivalent protons (³JHF and ⁴JHF). This would also result in each fluorine signal appearing as a complex multiplet, likely a doublet of doublets of doublets. researchgate.net

The analysis of such complex spectra often requires two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to definitively assign the signals and extract the precise chemical shifts and coupling constants. rsc.org

Table 2: Expected NMR Coupling Constants (J) for this compound

Coupling Nuclei Coupling Type Expected Range (Hz)
H-H ³J (meta) 2 - 4
H-F ³J (ortho) 6 - 10
H-F ⁴J (meta) 2 - 5
F-F ³J (ortho) 15 - 25

Note: These are typical ranges for substituted fluorobenzenes and may vary.

High-Resolution Mass Spectrometry for Isotopic Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₂BrF₂I), HRMS would reveal a distinct and easily identifiable isotopic pattern in the molecular ion region. nih.gov

This pattern is dominated by the natural isotopic abundances of bromine and iodine.

Bromine (Br): Has two stable isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in two peaks of nearly equal intensity separated by two mass units (m/z). libretexts.org

Iodine (I): Is monoisotopic, consisting of 100% ¹²⁷I. whitman.edu

Other elements: Carbon (¹²C >> ¹³C) and fluorine (¹⁹F, 100%) contribute less complexity to the primary pattern.

Consequently, the mass spectrum of this compound will show a characteristic molecular ion signal composed of two prominent peaks, [M]⁺ and [M+2]⁺, of approximately 1:1 intensity ratio. whitman.educhromatographyonline.com This doublet is a definitive signature for the presence of a single bromine atom in the molecule. HRMS would allow for the precise mass determination of these peaks, confirming the molecular formula C₆H₂BrF₂I.

Table 3: Predicted Isotopic Profile for the Molecular Ion of this compound

Ion Formula Isotope Composition Calculated m/z Relative Abundance (%)
[C₆H₂⁷⁹BrF₂I]⁺ ¹²C₆¹H₂⁷⁹Br¹⁹F₂¹²⁷I 341.8321 100.0
[C₆H₂⁸¹BrF₂I]⁺ ¹²C₆¹H₂⁸¹Br¹⁹F₂¹²⁷I 343.8299 97.3

Note: Calculated for the most abundant isotopes. The m/z values are monoisotopic masses.

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. For a non-linear molecule like this compound, which has 12 atoms, the total number of fundamental vibrational modes is predicted to be 3N-6, which equals 3(12) - 6 = 30 modes. wikipedia.orglibretexts.org

These techniques are complementary and probe different aspects of molecular vibration. FT-IR spectroscopy measures the absorption of infrared radiation by vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. youtube.com

Key vibrational modes expected for this molecule include:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C Ring Stretching: Vibrations associated with the aromatic ring stretching occur in the 1600-1450 cm⁻¹ region. aps.org

C-F Stretching: The strong, polar C-F bond gives rise to intense absorptions in the FT-IR spectrum, typically found in the 1350-1150 cm⁻¹ range.

C-Br and C-I Stretching: The vibrations of the heavier halogen-carbon bonds occur at lower frequencies. C-Br stretching is expected in the 650-500 cm⁻¹ region, while the even heavier C-I bond stretch appears at lower wavenumbers, typically 550-480 cm⁻¹. masterorganicchemistry.com

Ring Bending Modes: Out-of-plane (o.o.p.) C-H bending and ring deformation modes appear in the fingerprint region below 1000 cm⁻¹.

The precise frequencies and intensities of these bands can be influenced by the electronic effects of the substituents and potential intermolecular interactions in the solid state. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity (IR) Expected Intensity (Raman)
Aromatic C-H Stretch 3100 - 3000 Medium Medium
Aromatic C=C Stretch 1600 - 1450 Medium-Strong Strong
C-F Stretch 1350 - 1150 Strong Weak
C-Br Stretch 650 - 500 Medium-Strong Medium
C-I Stretch 550 - 480 Medium-Strong Strong

Note: These are generalized frequency ranges and relative intensities.

Ultrafast Spectroscopy and Photophysical Studies

The photophysical properties of this compound are expected to be heavily influenced by the presence of the heavy bromine and iodine atoms. Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, are employed to study the dynamics of electronically excited states on femtosecond to picosecond timescales.

A primary phenomenon of interest is the heavy-atom effect . nih.gov When a molecule absorbs a photon (e.g., UV light), it is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). In many organic molecules, this excited state can relax by emitting a photon (fluorescence) or through non-radiative decay. However, the presence of heavy atoms like Br and especially I provides strong spin-orbit coupling. st-andrews.ac.uk

This coupling dramatically enhances the rate of intersystem crossing (ISC), a spin-forbidden transition from the excited singlet state (S₁) to an excited triplet state (T₁). acs.org

Expected Dynamics: Upon photoexcitation, it is anticipated that this compound will undergo ultrafast ISC from the S₁ to the T₁ state, likely on a picosecond or even sub-picosecond timescale. rsc.org

Consequences: This rapid population of the triplet state would lead to a very low fluorescence quantum yield (quenching of fluorescence) and a correspondingly high phosphorescence quantum yield, although phosphorescence is often only observed at low temperatures in a rigid matrix. st-andrews.ac.uk

Ultrafast studies would allow for the direct observation of the decay of the S₁ state and the concomitant rise of the T₁ state absorption, providing precise rate constants for the ISC process and elucidating the dominant deactivation pathways for the excited molecule. researchgate.net

Theoretical and Computational Investigations on 3 Bromo 2,5 Difluoroiodobenzene

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations could be employed to study the behavior of 3-Bromo-2,5-difluoroiodobenzene in the condensed phase (liquid or solid state). These simulations model the movement of atoms and molecules over time, providing insights into bulk properties and intermolecular interactions. For this molecule, MD simulations would be particularly useful for understanding how the competing halogen bond donors (I and Br) and the aromatic ring engage in non-covalent interactions, which dictates the crystal packing and liquid structure.

Force Field Development and Validation for Polyhalogenated Systems

A significant challenge in running accurate MD simulations for molecules like this compound is the availability of a reliable force field. Standard force fields often poorly describe the anisotropic nature of halogen bonding. Therefore, a crucial step would be the development and validation of a specific force field for polyhalogenated systems. This process typically involves:

Parameterization: Using high-level quantum chemical calculations (e.g., DFT or ab initio) to derive parameters for bond lengths, angles, dihedrals, and non-bonded interactions (Lennard-Jones and electrostatic).

Inclusion of Anisotropy: Explicitly modeling the σ-hole by incorporating extra point charges or using more complex models like the AMOEBA force field.

Validation: Comparing the results of the MD simulations using the new force field against experimental data (e.g., crystal structures, density, heat of vaporization) or high-level quantum chemical calculations.

Computational Studies of Halogen Bonding Interactions

Dedicated computational studies would focus on quantifying the halogen bonding interactions that this compound can form.

The strength of halogen bonds formed between this compound and various Lewis bases (e.g., pyridine, trimethylamine, halide anions) can be quantified using high-level ab initio methods like Coupled Cluster theory (e.g., CCSD(T)) or well-benchmarked DFT functionals.

The analysis would involve calculating the interaction energy, which is typically corrected for basis set superposition error (BSSE). The results would likely confirm that the iodine atom forms significantly stronger halogen bonds than the bromine atom.

Table 2: Predicted Halogen Bond Interaction Energies (kcal/mol) with a Model Lewis Base (e.g., Ammonia) (Note: This table is illustrative, based on general principles, as specific data for this compound is not available.)

Interaction Site Method Predicted Interaction Energy (kcal/mol)
C-I···NH₃ CCSD(T) -4.0 to -6.0
C-Br···NH₃ CCSD(T) -2.0 to -3.5
C-I···NH₃ DFT (e.g., M06-2X) -3.5 to -5.5

These computational approaches provide a detailed, atom-level understanding of this compound's properties, guiding its potential application in areas like crystal engineering and materials science where directional intermolecular interactions are crucial.

Influence of Substituent Effects on Halogen Bonding

Theoretical and computational investigations into this compound reveal the significant role that electron-withdrawing and electron-donating groups play in modulating the strength and nature of halogen bonds. The presence of bromine and fluorine atoms on the phenyl ring has a pronounced electronic influence on the iodine atom, which is the primary halogen bond donor in this molecule.

The formation of a halogen bond is primarily driven by the presence of a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. unimi.it The strength of this interaction is largely dependent on the magnitude of this positive potential. Substituents on the aromatic ring can either enhance or diminish this σ-hole.

In the case of this compound, the fluorine atoms act as strong electron-withdrawing groups. They pull electron density away from the aromatic ring through the inductive effect. This withdrawal of electron density makes the iodine atom more electron-deficient, thereby increasing the positive electrostatic potential of its σ-hole. A more positive σ-hole leads to a stronger electrostatic attraction with a halogen bond acceptor, such as a Lewis base.

Computational studies on similar iodobenzene (B50100) derivatives have quantitatively demonstrated this effect. While specific data for this compound is not available, the principles can be illustrated with data from related compounds. For instance, theoretical calculations on various halogen bond donor/acceptor complexes show a clear correlation between the electrostatic potential and the binding energy. umich.edu

To illustrate the impact of electron-withdrawing substituents, we can examine the calculated electrostatic potentials and binding energies for different iodobenzene derivatives complexed with pyridine-based halogen bond acceptors.

Table 1: Theoretical Binding Energies (ΔEbind) of Selected Iodobenzene/Pyridine Complexes

Halogen Bond DonorHalogen Bond AcceptorΔEbind (kcal mol⁻¹)
Iodopentafluorobenzene (B1205980) (IPFB)Pyridine-6.8
Iodopentafluorobenzene (IPFB)3-Fluoropyridine-6.2
Iodopentafluorobenzene (IPFB)4-Picoline-7.4
Iodopentafluorobenzene (IPFB)4-(Dimethylamino)pyridine-8.7
1-Iodo-3,5-dinitrobenzene (B1296902) (IDNB)Pyridine-6.5
1-Iodo-3,5-dinitrobenzene (IDNB)3-Fluoropyridine-5.9
1-Iodo-3,5-dinitrobenzene (IDNB)4-Picoline-7.1
1-Iodo-3,5-dinitrobenzene (IDNB)4-(Dimethylamino)pyridine-8.4

This table is generated based on data from a study on similar compounds to illustrate the principles of substituent effects. umich.edu

The data in Table 1, from a study on iodopentafluorobenzene (IPFB) and 1-iodo-3,5-dinitrobenzene (IDNB), which both feature strong electron-withdrawing groups, shows significant binding energies, indicative of strong halogen bonds. umich.edu The bromine atom in this compound, while also a halogen, is less electronegative than fluorine and can be considered a weaker electron-withdrawing group in this context. Its effect is combined with the stronger influence of the two fluorine atoms.

Table 2: Deconvolution of Interaction Energies for Selected Iodobenzene Complexes (kcal mol⁻¹)

ComplexFrozen (FRZ)Polarization (POL)Charge Transfer (CT)Total (ΔE)
IPFB / Pyridine2.1-3.0-5.9-6.8
IPFB / 4-Picoline2.3-3.5-6.2-7.4
IDNB / Pyridine2.3-2.8-6.0-6.5
IDNB / 4-Picoline2.5-3.2-6.4-7.1

This table is generated based on data from a study on similar compounds to illustrate the principles of substituent effects. umich.edu

As shown in Table 2 for analogous compounds, the charge transfer (CT) energy is a major stabilizing contributor to the total interaction energy. umich.edu This indicates a significant degree of orbital interaction between the halogen bond donor and acceptor. For this compound, the electron-withdrawing nature of the fluorine and bromine substituents would similarly be expected to make the iodine atom a better electron acceptor, thus favoring a strong charge-transfer component in its halogen bonds.

Building Block for Complex Organic Molecules

Organic building blocks are foundational components used for the modular, bottom-up assembly of complex molecular structures. sigmaaldrich.com this compound is an exemplary building block due to the orthogonal reactivity of its carbon-halogen bonds. In typical palladium-catalyzed cross-coupling reactions, the reactivity order is C-I > C-Br >> C-F. This predictable selectivity enables chemists to introduce different functional groups in a stepwise manner, providing precise control over the final molecular architecture. nbinno.com

The primary application of this compound in organic synthesis is as a scaffold for creating more complex polyhalogenated and fluorinated aromatic compounds. chemimpex.combldpharm.com The presence of fluorine atoms significantly influences the electronic properties of the molecule and any subsequent derivatives. Fluorine's high electronegativity and the strength of the carbon-fluorine bond are desirable for tuning the chemical, physical, and biomedical properties of target molecules. ossila.com

Chemists can exploit the differential reactivity of the iodo and bromo groups to perform sequential cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. For instance, the more reactive C-I bond can be selectively functionalized first, leaving the C-Br bond intact for a subsequent, different coupling reaction. This stepwise approach is invaluable for the controlled synthesis of unsymmetrical biaryl compounds and other intricate aromatic systems that are otherwise difficult to access.

Table 1: Selective Functionalization of this compound

Reactive SiteRelative Reactivity in Cross-CouplingPotential TransformationsExample Product Class
C-I (Iodo)HighSuzuki, Stille, Sonogashira, Heck, Buchwald-HartwigAryl, vinyl, alkynyl, or amino-substituted bromodifluorobenzenes
C-Br (Bromo)MediumSuzuki, Stille, Sonogashira, Heck, Buchwald-HartwigDi-substituted difluorobenzenes (after initial C-I reaction)
C-F (Fluoro)LowNucleophilic Aromatic Substitution (under harsh conditions)Introduction of O, N, or S-based nucleophiles

Building upon its utility in creating diverse halogenated scaffolds, this compound is a direct precursor to a wide array of polyfunctionalized aromatic compounds. After the selective substitution of the iodo and bromo groups, the resulting molecule can undergo further transformations. The fluorine atoms, while generally unreactive to cross-coupling, activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, particularly when strong electron-withdrawing groups are present. nbinno.com This allows for the introduction of functionalities such as amines, alkoxides, or thiolates. nbinno.com This multi-step functionalization capability makes the compound a key starting material for molecules with precisely tailored electronic and steric properties.

Synthetic Intermediate for Pharmaceutical Building Blocks

Halogenated and especially fluorinated compounds play a crucial role in medicinal chemistry and drug design. ossila.comump.edu.pl The inclusion of fluorine can enhance metabolic stability, improve binding affinity, and increase the lipophilicity of a drug candidate. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structure allows for the methodical construction of complex organic molecules that can serve as scaffolds for new therapeutic agents, particularly in areas like anti-inflammatory and anticancer drug discovery. ossila.com The ability to selectively introduce different substituents allows for the creation of libraries of related compounds for structure-activity relationship (SAR) studies, a critical process in modern drug development.

Precursor for Functional Materials

The unique electronic properties imparted by the fluorine atoms, combined with the synthetic versatility offered by the bromo and iodo substituents, make this compound an important precursor for a new generation of functional materials. chemimpex.comresearchgate.net

In the field of materials science, this compound and its derivatives are used in the development of organic semiconductors. nbinno.com Building blocks like anthracenes, carbazoles, and thiophenes are widely used to synthesize low molecular weight organic semiconductor materials that exhibit good thermal stability and charge transfer properties. inter-chem.pl The strong electron-withdrawing nature of the fluorine atoms can be used to tune the energy levels (HOMO/LUMO) of π-conjugated systems. nbinno.com This is a critical parameter for designing materials for specific applications in organic electronics.

By using the bromo and iodo groups as reactive sites for polymerization reactions (e.g., Suzuki or Stille polycondensation), this building block can be incorporated into conjugated polymers for organic light-emitting diodes (OLEDs) and organic solar cells. nbinno.com The precise control over molecular structure afforded by this precursor is essential for developing next-generation electronic devices. nbinno.com

Table 2: Role in Organic Semiconductor Synthesis

Feature of PrecursorImpact on Final MaterialApplication
C-Br and C-I bondsServe as handles for polymerization and cross-coupling reactionsFormation of conjugated polymer backbones
C-F bondsLowers HOMO/LUMO energy levels, increases electron affinityTuning of electronic properties for efficient charge injection/transport
Overall RigidityContributes to ordered molecular packing in the solid stateEnhanced charge mobility in Organic Field-Effect Transistors (OFETs)

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.govkyoto-u.ac.jpmdpi.com These materials are of great interest for applications in gas storage, catalysis, and sensing. The properties of a MOF are largely determined by the geometry and functionality of the organic linker.

This compound can serve as a precursor to the synthesis of these essential organic linkers. Through established synthetic routes, the iodo and bromo groups can be converted into coordinating functionalities, such as carboxylic acids, pyridyls, or other nitrogen-containing heterocycles. For example, a double cross-coupling reaction could install two carboxylate-bearing aryl groups, creating a dicarboxylic acid linker. The fluorine atoms on the central ring of the resulting linker would then decorate the pores of the final MOF structure, potentially tuning its properties, such as its affinity for specific gas molecules like CO₂. The modular nature of MOF synthesis allows for the precise design of materials with tailored properties. nih.gov

Emerging Research Directions and Future Perspectives

Sustainable Synthesis of Halogenated Aromatics

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of halogenated aromatics is no exception. Traditional methods for producing compounds like 3-Bromo-2,5-difluoroiodobenzene often rely on harsh reagents and generate significant waste. acs.org Modern research is focused on developing environmentally benign alternatives.

One of the most promising avenues is the use of biocatalysis , employing enzymes to carry out specific halogenation reactions. Flavin-dependent halogenases (FDHs) are particularly noteworthy for their ability to regioselectively halogenate aromatic compounds using benign inorganic halides. rsc.orgnih.gov These enzymes operate under mild conditions and offer a high degree of control over the placement of halogen atoms on the aromatic ring, a feature that is often difficult to achieve with conventional chemical methods. rsc.orgnih.govchemrxiv.org Researchers are actively exploring methods to engineer these enzymes to broaden their substrate scope and enhance their catalytic efficiency, which could pave the way for the sustainable production of polyhalogenated aromatics. nih.govnih.gov

Another key area of development is the use of green solvents and catalysts . For instance, methodologies using biosourced palladium catalysts (Eco-Pd) in a mixture of glycerol (B35011) and n-butanol have been developed for the reduction of aryl halides. tandfonline.com This approach avoids the use of hazardous reagents and solvents, and the catalyst can be recycled and reused. tandfonline.com Furthermore, techniques like microwave-assisted synthesis are gaining traction as they can significantly reduce reaction times and energy consumption. mdpi.com The development of continuous flow processes also offers a safer and more efficient way to handle potentially hazardous reactions and intermediates. d-nb.infonih.govuc.ptnih.govresearchgate.net

Photocatalysis represents another frontier in the sustainable synthesis of halogenated compounds. Visible-light-driven reactions provide an energy-efficient and environmentally friendly method for generating aryl radicals from aryl halides, which can then be used in a variety of synthetic transformations. nih.gov Research is also being conducted on the direct hydroxylation of benzene (B151609) derivatives using photocatalysts and environmentally benign reagents like oxygen and water. researchgate.netnih.gov

Exploration of Novel Reactivity Patterns

The unique arrangement of three different halogen atoms on the benzene ring of this compound gives rise to a rich and largely unexplored reactivity profile. The presence of iodine, bromine, and fluorine atoms, each with distinct electronic and steric properties, allows for selective functionalization at different positions on the ring.

A significant area of investigation is the differential reactivity of the C-I, C-Br, and C-F bonds. The carbon-iodine bond is the most reactive towards various transformations, including cross-coupling reactions and the formation of organometallic reagents. This allows for the selective introduction of a wide range of substituents at this position. The carbon-bromine bond is generally less reactive than the C-I bond but can be activated under specific conditions, offering a second site for functionalization. The carbon-fluorine bonds are typically the most robust, but their activation is a growing area of interest in organofluorine chemistry.

The generation of aryl radicals from aryl halides through methods like transition-metal-free protocols using reagents such as Rongalite opens up new avenues for forming carbon-carbon, carbon-sulfur, and carbon-phosphorus bonds. acs.org These radical reactions can proceed under mild conditions and offer a powerful tool for constructing complex molecules.

Furthermore, the fluorine atoms in this compound can influence the reactivity of the other halogen atoms and the aromatic ring itself through their strong electron-withdrawing effects. This can lead to unusual regioselectivity in electrophilic and nucleophilic aromatic substitution reactions. wikipedia.org

Integration into Advanced Materials Architectures

The distinct properties of this compound make it an attractive building block for the creation of advanced materials with tailored functionalities. The presence of multiple halogen atoms allows for the formation of halogen bonds , which are highly directional non-covalent interactions that can be used to control the self-assembly of molecules into well-defined architectures. acs.orgacs.orgprinceton.edu

The strength of a halogen bond can be tuned by changing the halogen atom (I > Br > Cl > F) and by the presence of electron-withdrawing groups, such as the fluorine atoms in this compound. nih.govsemanticscholar.org This tunability allows for the precise design of materials with specific optical, electronic, and mechanical properties.

For example, polyhalogenated aromatic compounds are being explored for their potential in organic electronics . The incorporation of these building blocks into polymers and other organic materials can influence their charge transport properties, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to form ordered structures through halogen bonding can enhance the performance of these devices.

The hydrophobicity imparted by the halogen atoms is another property that can be exploited in materials science. acs.org This can be useful in the design of materials with specific surface properties, such as water-repellent coatings.

Role in Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. rsc.org this compound is an excellent candidate for use in crystal engineering , the design and synthesis of crystalline solids with desired properties. nih.govresearchgate.netmdpi.com

The ability of the iodine and bromine atoms in this compound to act as halogen bond donors allows for the construction of a wide variety of supramolecular assemblies, including co-crystals, liquid crystals, and gels. acs.orgnih.govnih.govmdpi.comnih.govnih.govrsc.orgresearchgate.net By carefully selecting the halogen bond acceptor, it is possible to create intricate and predictable patterns in the solid state. nih.govresearchgate.netmdpi.comnih.gov

These halogen-bonded assemblies can exhibit a range of interesting properties. For instance, they can be used to create porous materials for gas storage and separation, or to design materials with nonlinear optical properties. The directionality and strength of halogen bonds provide a powerful tool for controlling the packing of molecules in crystals, which in turn determines the macroscopic properties of the material. acs.orgacs.org

The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking, can lead to the formation of highly complex and functional supramolecular architectures. nih.govnih.gov Understanding and harnessing these interactions is a key goal of modern crystal engineering.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Bromo-2,5-difluoroiodobenzene with high regioselectivity?

  • Methodological Answer : Regioselective synthesis can be achieved via halogen-exchange reactions or directed ortho-metalation strategies. For example, bromine or iodine introduction can be guided by fluorine substituents’ electronic effects. Similar compounds like 1-Bromo-3,4-difluorobenzene (CAS 348-61-8) are synthesized using halogenation protocols under controlled temperatures (e.g., bp 150–151°C) . Optimization of reaction conditions (e.g., solvent polarity, catalyst choice) is critical to minimize byproducts.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent decomposition. Handling requires inert atmospheres (e.g., nitrogen) and personal protective equipment (PPE) due to potential toxicity. Safety guidelines for structurally similar compounds, such as 1,4-Dibromo-2,3-difluorobenzene, emphasize restricted access to qualified personnel and validated facilities .

Q. What analytical techniques are most effective for characterizing purity and structure?

  • Methodological Answer : Use a combination of:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% thresholds, as in 2-Bromo-6-fluorobenzoic acid analysis) .
  • NMR Spectroscopy (¹H/¹³C/¹⁹F) to confirm substitution patterns, leveraging fluorine’s strong spin-spin coupling.
  • Mass Spectrometry (MS) for molecular weight validation, as demonstrated for deuterated analogs like 1-Bromo-2,5-difluorobenzene-d3 .

Advanced Research Questions

Q. How do substituent positions influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Bromine and iodine at the 3-position activate the benzene ring for coupling, while fluorine at 2- and 5-positions deactivate specific sites. Comparative studies with 6-Bromo-2-fluoro-3-iodophenylboronic acid (CAS 1072951-90-6) show that steric hindrance from fluorine can reduce coupling efficiency, necessitating ligand optimization (e.g., Pd(PPh₃)₄ vs. XPhos) . Kinetic studies under varying temperatures (e.g., 60–100°C) can elucidate substituent effects.

Q. What strategies resolve contradictions in reported reaction yields for palladium-catalyzed couplings?

  • Methodological Answer : Systematic analysis of variables is key:

  • Catalyst-Ligand Systems : Test Pd(OAc)₂ with SPhos vs. RuPhos to address steric/electronic mismatches.
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene).
  • Base Optimization : Evaluate K₂CO₃ vs. Cs₂CO₃ for their impact on transmetalation.
  • Reference protocols for 3-Bromo-2,6-difluorobenzaldehyde reactions, where cyclocondensation yields vary with thiourea equivalents .

Q. How can environmental factors (pH, temperature) affect the stability of this compound in aqueous systems?

  • Methodological Answer : Conduct accelerated stability studies under controlled conditions:

  • pH Variation : Test stability in buffered solutions (pH 3–10) to identify hydrolysis-sensitive ranges.
  • Thermal Stress : Analyze decomposition at 40°C, 60°C, and 80°C via GC-MS. Similar studies on 2-Bromo-5-fluorophenol (CAS 147460-41-1) reveal degradation pathways via dehalogenation .

Q. What computational methods predict regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and charge distribution. Compare with experimental data from analogs like 1-Bromo-3,5-dimethoxybenzene (CAS 20469-65-2), where methoxy groups direct electrophiles to specific positions .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Verification : Re-analyze samples using orthogonal methods (e.g., DSC for melting points, 2D-NMR for structural confirmation).
  • Synthetic Pathway Audit : Trace differences to starting material quality (e.g., >97.0% GC purity in 1-Bromo-3,4-difluorobenzene vs. lower-grade reagents).
  • Environmental Controls : Ensure consistent humidity/temperature during measurements, as seen in 3-Bromo-5-fluorophenol characterization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.